3-Tert-butyl-4-iodophenol
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Overview
Description
Scientific Research Applications
Synthesis of Sterically Demanding Phenols
3-Tert-butyl-4-iodophenol: is used in the synthesis of novel phenols with sterically demanding functionality. This compound serves as a precursor in palladium-catalyzed coupling reactions to create a variety of phenols that are significant in medicinal chemistry and material science .
Antioxidant Properties Study
Researchers have investigated the UV spectrum and antioxidant properties of compounds similar to 3-Tert-butyl-4-iodophenol . These studies are crucial for understanding the compound’s ability to resist oxidation and its potential use in preserving food and cosmetic products .
Quantum Chemistry Analysis
The compound’s structure has been optimized using quantum chemistry methods like DFT and B3LYP, which are essential for predicting its reactivity and stability. This analysis is vital for designing new molecules with desired properties for various scientific applications .
Development of Synthetic Antioxidants
3-Tert-butyl-4-iodophenol: can be used to develop synthetic antioxidants. These antioxidants are widely used in food, cosmetics, and feed to prevent oxidative deterioration, thereby improving stability and extending shelf life .
Coumarin Derivatives Synthesis
This compound is also involved in the one-pot synthesis of coumarin derivatives, which have numerous applications in medical science, biomedical research, and industrial branches. The derivatives exhibit a range of biological activities and are used in pharmaceuticals, perfumes, and as optical brighteners .
Material Science Research
Due to its unique physical and chemical properties, 3-Tert-butyl-4-iodophenol is of significant interest in material science research. It can be used to create materials with specific characteristics required for advanced technological applications.
Mechanism of Action
Target of Action
The primary targets of 3-Tert-butyl-4-iodophenol are peroxide radicals . The compound has electrophilic reactive sites, specifically the oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond .
Mode of Action
3-Tert-butyl-4-iodophenol interacts with its targets through a process of oxidation resistance . The C12–O13 bond on the ether bond is more prone to dissociation, allowing it to easily react with peroxide radicals .
Biochemical Pathways
The compound primarily affects the oxidative pathways. It acts as an antioxidant, preventing or delaying oxidative deterioration, thereby improving stability and extending shelf life . This is particularly beneficial in the context of food safety, where it can enhance the stability of meat foods, oils, and fats .
Pharmacokinetics
It is characterized by good thermal stability, suggesting it can be used under high temperature conditions such as frying and baking .
Result of Action
The primary result of the action of 3-Tert-butyl-4-iodophenol is the prevention of oxidative damage. By reacting with peroxide radicals, it prevents these radicals from causing oxidative damage to other molecules .
Action Environment
The action, efficacy, and stability of 3-Tert-butyl-4-iodophenol can be influenced by various environmental factors. Its thermal stability allows it to function effectively even under high-temperature conditions . .
properties
IUPAC Name |
3-tert-butyl-4-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBISCXKNIRQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-4-iodophenol |
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